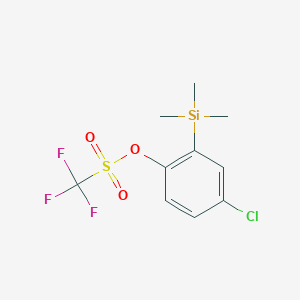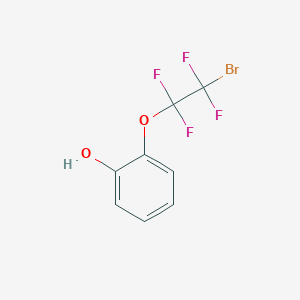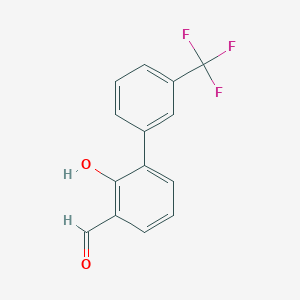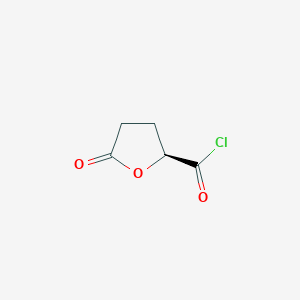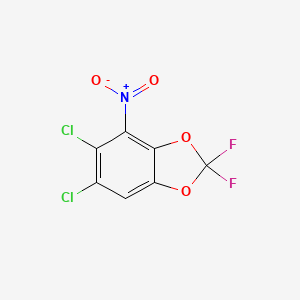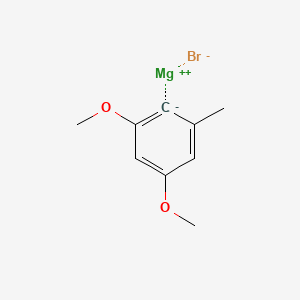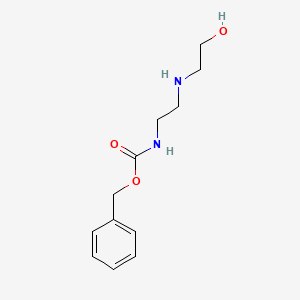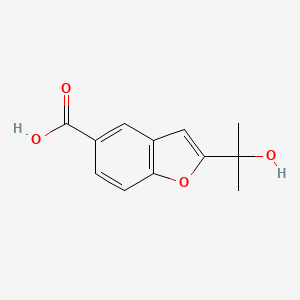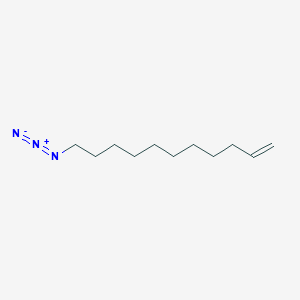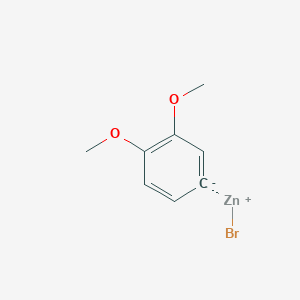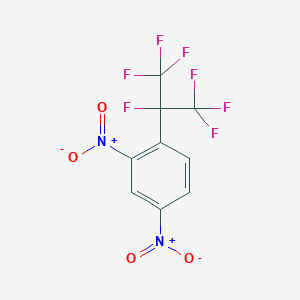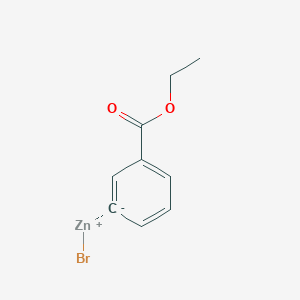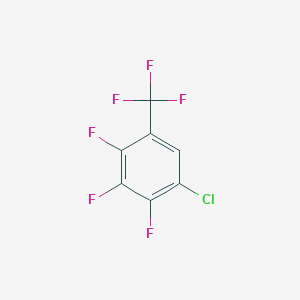
5-Chloro-2,3,4-trifluorobenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3,4-trifluorobenzotrifluoride: is an organic compound with the molecular formula C7HClF6 . It is a derivative of benzotrifluoride, where three fluorine atoms are attached to the benzene ring along with a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:
Chlorination: Benzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Fluorination: The chlorinated product is then treated with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This step introduces the fluorine atoms into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions: 5-Chloro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form benzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzotrifluoride derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzene derivatives.
科学研究应用
Chemistry: 5-Chloro-2,3,4-trifluorobenzotrifluoride is used as a building block in the synthesis of various organic compounds. It is used in the preparation of fluorinated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. It helps in understanding the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The compound is used in the development of fluorinated drugs. Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability. This compound serves as a precursor in the synthesis of such drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fluorinated solvents and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
作用机制
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine and chlorine atoms. The electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
4-Chlorobenzotrifluoride: Similar structure but with different substitution pattern.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and three fluorine atoms.
3-Chlorobenzotrifluoride: Different position of chlorine atom on the benzene ring.
Uniqueness: 5-Chloro-2,3,4-trifluorobenzotrifluoride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFROCCDPJZNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
